Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate
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Overview
Description
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core substituted with a methyl ester group at the 7-position and a chlorine atom at the 4-position. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate are currently unknown. The compound is a derivative of the pyrazolo[1,5-a]pyrazine system, which is known for its potential in the design of biologically active compounds . .
Mode of Action
It’s known that the compound can be synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]-pyrazines . The resulting compound can then be converted via nitrile intermediates to the corresponding amidoximes and amidines .
Biochemical Pathways
The compound is part of the pyrazolo[1,5-a]pyrazine system, which is known to be involved in various biochemical transformations .
Pharmacokinetics
The compound has a molecular weight of 211.61 , which may influence its absorption and distribution
Result of Action
As a derivative of the pyrazolo[1,5-a]pyrazine system, it may share some of the biological activities associated with this class of compounds .
Action Environment
It’s known that the compound is a powder at room temperature , suggesting that it may be sensitive to environmental conditions such as temperature and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate typically involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines. This reaction is carried out under elevated pressure and high temperature conditions. The process can be summarized as follows:
Starting Material: 4-chloropyrazolo[1,5-a]pyrazine.
Catalyst: Palladium complex, such as [Pd(dppf)Cl2]·CH2Cl2.
Reaction Conditions: Elevated pressure (40 atm) and high temperature (120°C) for 12 hours.
Product: This compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of kinase inhibitors and other enzyme modulators.
Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.
Chemical Biology: It is employed in chemical biology research to probe biological pathways and molecular interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate can be compared with other similar compounds in the pyrazolopyrazine family, such as:
Methyl 4-chloropyrazolo[1,5-a]pyrazine-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.
Ethyl 2-methylpyrazolo[1,5-a]pyrazine-4-carboxylate: Different ester group and substitution pattern.
Imidazo[1,2-a]pyrazine-8-carboxylates: Different heterocyclic core but similar functional groups.
These compounds share some structural similarities but differ in their specific substitution patterns and functional groups, which can lead to differences in their chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-4-10-7(9)5-2-3-11-12(5)6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOJNAALALOHAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C2=CC=NN21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490420-71-6 |
Source
|
Record name | methyl 4-chloropyrazolo[1,5-a]pyrazine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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